molecular formula C18H20N4O4 B14320316 N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide CAS No. 109358-69-2

N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide

Cat. No.: B14320316
CAS No.: 109358-69-2
M. Wt: 356.4 g/mol
InChI Key: COEBJWQDPIOQED-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide is a chemical compound known for its unique structure and properties It is composed of a benzamide core with diethyl groups and a nitrobenzoyl hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzoyl chloride, which is then reacted with hydrazine to form 4-nitrobenzoyl hydrazine. This intermediate is further reacted with N,N-diethylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety standards.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzamide core allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-[2-(4-aminobenzoyl)hydrazinyl]benzamide: A reduced form of the compound with different properties.

    N,N-diethyl-4-[2-(4-chlorobenzoyl)hydrazinyl]benzamide: A similar compound with a chloro group instead of a nitro group.

Uniqueness

N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

109358-69-2

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide

InChI

InChI=1S/C18H20N4O4/c1-3-21(4-2)18(24)14-5-9-15(10-6-14)19-20-17(23)13-7-11-16(12-8-13)22(25)26/h5-12,19H,3-4H2,1-2H3,(H,20,23)

InChI Key

COEBJWQDPIOQED-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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